REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C([O-])([O-])=O.[K+].[K+].I[CH2:19][CH:20]([CH3:22])[CH3:21]>CN(C=O)C>[CH2:19]([O:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])[CH:20]([CH3:22])[CH3:21] |f:1.2.3|
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
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OC1=C(C=O)C=CC=C1OC
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
4.53 mL
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Type
|
reactant
|
Smiles
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ICC(C)C
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Name
|
|
Quantity
|
2.26 mL
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Type
|
reactant
|
Smiles
|
ICC(C)C
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Name
|
|
Quantity
|
70 mL
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Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting slurry was stirred for at ambient temperature for 18 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
stirring
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Type
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TEMPERATURE
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Details
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the mixture was heated to 40° C. for 18 h
|
Duration
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18 h
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Type
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STIRRING
|
Details
|
the mixture was stirred at ambient temperature for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with H2O (100 mL)
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Type
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EXTRACTION
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Details
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the mixture was extracted with EtOAc (3×100 mL)
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Type
|
WASH
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Details
|
The combined organics were washed with H2O (2×100 mL) and brine (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
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Details
|
concentrated to an orange oil
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (silica gel, hexanes/EtOAc, 90:10)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC1=C(C=O)C=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.46 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |